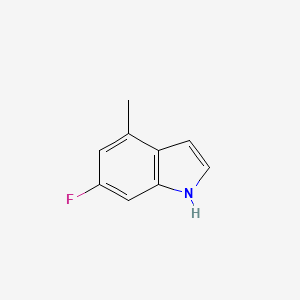
6-fluoro-4-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-4-methyl-1H-indole is an indole derivative . It is a useful building block used in the synthesis of various compounds .
Synthesis Analysis
Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular formula of 6-fluoro-4-methyl-1H-indole is C9H8FN . The InChI code is 1S/C9H8FN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 .Chemical Reactions Analysis
Indole-containing small molecules have diverse pharmacological activities . They have been extensively explored as potential agents for various applications .Physical And Chemical Properties Analysis
The molecular weight of 6-fluoro-4-methyl-1H-indole is 149.16 g/mol . It has a topological polar surface area of 15.8 Ų .Aplicaciones Científicas De Investigación
Fluorescent Detection and Protein Labeling
6-Fluoro-4-methyl-1H-indole derivatives, such as those formed in photochemical reactions with halocompounds, can be applied in fluorescent detection and protein labeling. These reactions produce fluorophores with redshifted fluorescence, useful in developing new tryptophan-based fluorophores and protein labeling strategies (Ladner et al., 2014).
Pharmaceutical Synthesis
Synthetic pathways for 6-fluoro-4-methyl-1H-indole derivatives are crucial in pharmaceutical development, such as in the synthesis of HIV non-nucleoside reverse transcriptase inhibitors. These pathways provide a robust method for producing key intermediates in drug synthesis (Mayes et al., 2010).
Biological Activity and Fungicide Development
Derivatives of 6-fluoro-4-methyl-1H-indole have shown potential in biological activities such as fungicidal properties. Studies indicate that certain 2-arylindole derivatives, including 4-fluoro-2-phenyl-1H-indole, exhibit significant fungicidal activities against various pathogens (Huo et al., 2022).
Antioxidant and Cytotoxicity Properties
Research on 6-methoxytetrahydro-β-carboline derivatives from Maillard reactions involving 5-methoxytryptamine and 6-fluoro-4-methyl-1H-indole has revealed moderate antioxidant properties and cytotoxicity profiles, suggesting potential for developing new antioxidants (Goh et al., 2015).
Photophysical Studies and Fluorescent Probes
6-Fluoro-4-methyl-1H-indole derivatives have been utilized in photophysical studies, serving as candidates for fluorescent probes. Their response to different solvents and ions like fluoride showcases their potential in analytical chemistry and sensor development (Pereira et al., 2010).
Molecular Interaction Studies
The derivatives of 6-fluoro-4-methyl-1H-indole, such as 6-fluoropyridin-3-yl derivatives, have been used in studies exploring interactions like those between HIV surface protein gp120 and host cell receptors. These studies provide insights into molecular interactions fundamental to disease mechanisms and drug development (Wang et al., 2003).
Radiopharmaceutical Development
6-Fluoro-4-methyl-1H-indole compounds are involved in the development of radiopharmaceuticals like [(18) F]T807, which has shown promise in imaging paired helical filaments of tau in clinical trials, aiding in the diagnosis and study of neurodegenerative diseases (Shoup et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-4-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQSMVHWHHQNAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646470 |
Source


|
| Record name | 6-Fluoro-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-methyl-1H-indole | |
CAS RN |
885521-06-2 |
Source


|
| Record name | 6-Fluoro-4-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


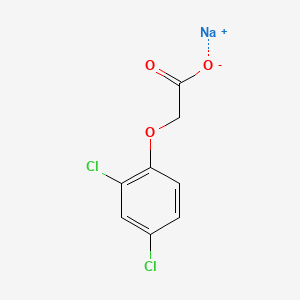
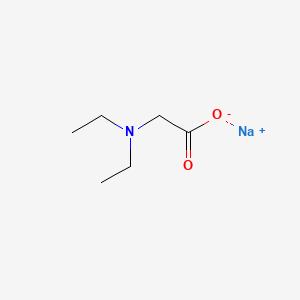

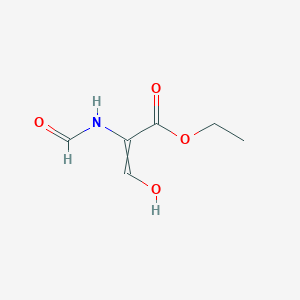
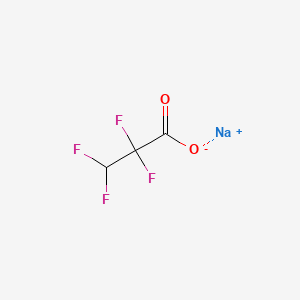
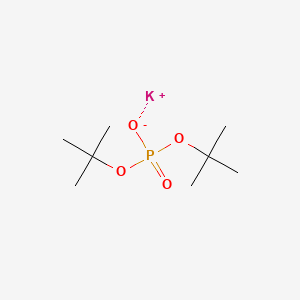
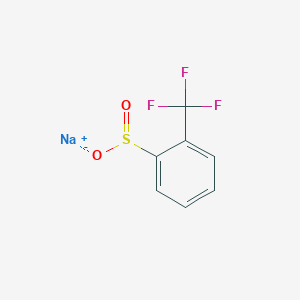
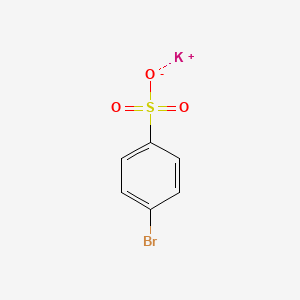
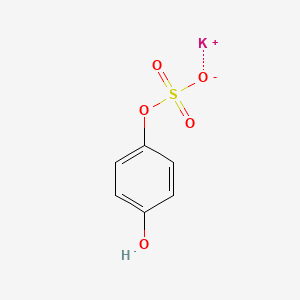
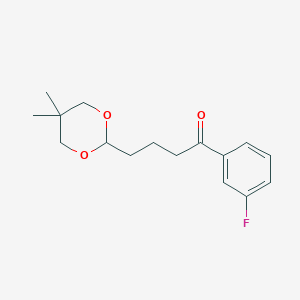
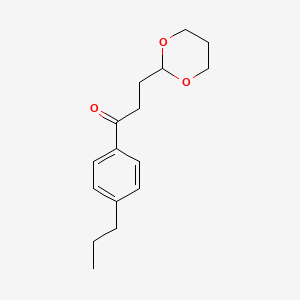
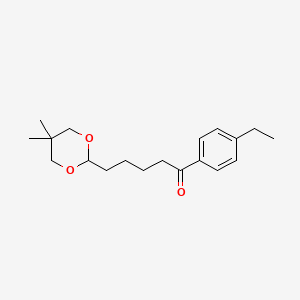
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)